
N,N'-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is known for its unique structural features, which include two naphthyl groups attached to an ethylenediamine backbone. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide typically involves the reaction of 1-(2-naphthyl)ethylamine with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthyl compounds.
Applications De Recherche Scientifique
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Similar in structure but with different substituents.
N,N’-Diethylethylenediamine: Another ethylenediamine derivative with different alkyl groups.
Uniqueness
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is unique due to the presence of two naphthyl groups, which enhance its binding affinity and reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring strong and specific interactions with molecular targets.
Propriétés
Numéro CAS |
101418-44-4 |
|---|---|
Formule moléculaire |
C26H30Br2N2 |
Poids moléculaire |
530.3 g/mol |
Nom IUPAC |
1-naphthalen-2-ylethyl-[2-(1-naphthalen-2-ylethylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H28N2.2BrH/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)27-15-16-28-20(2)24-14-12-22-8-4-6-10-26(22)18-24;;/h3-14,17-20,27-28H,15-16H2,1-2H3;2*1H |
Clé InChI |
XPNVRTAVLWVBAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)[NH2+]CC[NH2+]C(C)C3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


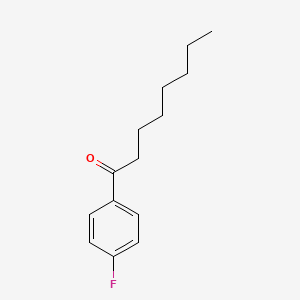
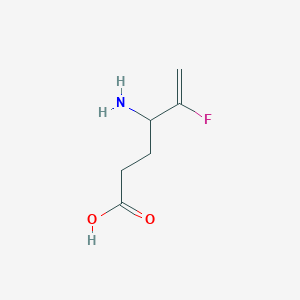
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
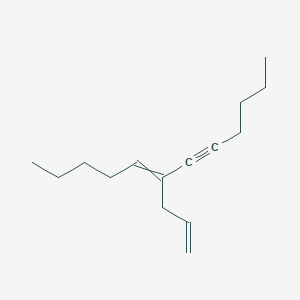
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
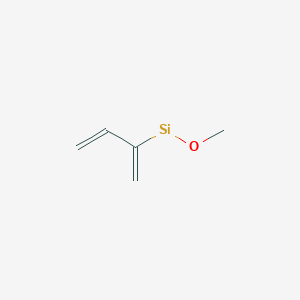
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
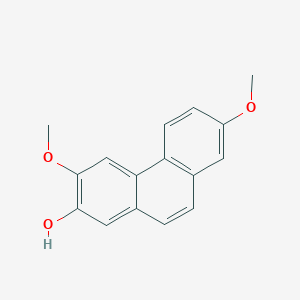
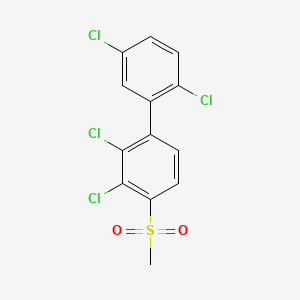
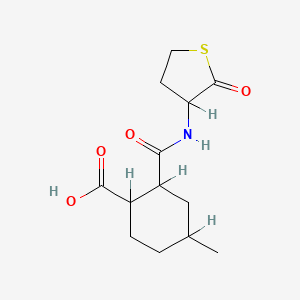

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
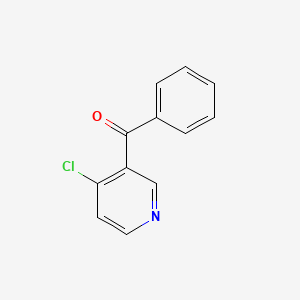
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
